molecular formula C9H8N2O B1464739 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile CAS No. 566158-19-8

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile

Cat. No.: B1464739
CAS No.: 566158-19-8
M. Wt: 160.17 g/mol
InChI Key: KUAQDDWUSDXYKD-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile (CAS: 566158-19-8) is a heterocyclic compound featuring a partially saturated 1,4-benzoxazine core with a cyano (-CN) substituent at the 7-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The compound is synthesized via methods such as tandem coupling/Smiles rearrangement/cyclization, achieving a 77% yield under mild conditions using dichloromethane and DMF as solvents .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAQDDWUSDXYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695258
Record name 3,4-Dihydro-2H-1,4-benzoxazine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566158-19-8
Record name 3,4-Dihydro-2H-1,4-benzoxazine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme and Conditions

  • Starting materials: Substituted 1,2-dihalobenzenes or 2-haloniroarenes (e.g., 3,4-difluorobenzonitrile) and N-benzyl-2-hydroxyacetamide.
  • Base: Cesium carbonate (Cs2CO3), found to be superior to K2CO3 and other bases.
  • Solvent: DMF (Dimethylformamide) provides optimal yields.
  • Temperature: Ambient (room temperature).
  • Reaction time: Typically 3.5 to 5 hours.

Mechanism

The reaction proceeds via:

  • Initial coupling of the halogenated aromatic substrate and hydroxyacetamide to form an intermediate.
  • Smiles rearrangement , a nucleophilic aromatic substitution involving intramolecular displacement, forming a spiro-type Meisenheimer complex intermediate.
  • Cyclization to yield the benzo[b]oxazine scaffold with the cyano substituent intact.

This method affords high yields (up to 92%) of 3,4-dihydro-2H-benzo[b]oxazine-7-carbonitrile derivatives, demonstrating excellent substrate scope including electron-withdrawing groups such as cyano and nitro substituents.

Experimental Data Summary

Entry Aromatic Substrate Hydroxyacetamide Derivative Base Solvent Time (h) Yield (%)
1 3,4-Difluorobenzonitrile N-Benzyl-2-hydroxyacetamide Cs2CO3 DMF 3.5 92
2 1,4-Difluoro-2-nitrobenzene N-Benzyl-2-hydroxyacetamide Cs2CO3 DMF 5 71
3 Various substituted halobenzenes Various substituted hydroxyacetamides Cs2CO3 DMF 2-7 64-92

Note: Electron-withdrawing substituents like cyano groups tend to increase yields and reduce reaction times compared to nitro substituents.

Multi-Step Functional Group Transformation Route

Another approach involves starting from benzo[b]oxazine-2-carboxylate precursors, followed by reduction, substitution, and functional group interconversions to introduce the cyano group at the 7-position.

Typical Procedure

  • Step 1: Synthesis of benzo[b]oxazine-2-carboxylate via alkylation and cyclization.
  • Step 2: Reduction of the carboxylate group to the corresponding alcohol using borohydride reagents such as dimethylsulfide borohydride ((CH3)2SBH3).
  • Step 3: Conversion of the alcohol to aldehyde followed by reaction with Bestmann–Ohira reagent to introduce an ethynyl substituent.
  • Step 4: Functionalization of the ethynyl group to the nitrile group through subsequent transformations.

Reaction Conditions and Yields

  • Reactions are typically carried out in solvents like THF or toluene.
  • Temperature control is critical: reductions often performed at 0 °C to room temperature.
  • Purification is achieved by flash column chromatography.
  • Yields for intermediate steps range from 50% to 85%, with the final nitrile-containing product isolated in moderate to good yields.

Comparative Analysis of Methods

Feature Tandem Smiles Rearrangement Method Multi-Step Functional Group Transformation
Reaction Temperature Room temperature 0 °C to reflux
Reaction Time 3-7 hours Multiple steps, total time longer
Yield of Final Product Up to 92% Moderate to good (50-85% per step)
Substrate Scope Broad, including various substituents Limited by precursor availability
Operational Simplicity One-pot, mild conditions Multi-step, requires careful control
Environmental Considerations Uses Cs2CO3, mild solvents Uses borohydrides and other reagents

Research Findings and Notes

  • The tandem Smiles rearrangement approach is favored for its green chemistry profile, operational simplicity, and high yields.
  • The presence of electron-withdrawing groups such as cyano enhances reaction efficiency.
  • The mechanism involving Meisenheimer complex intermediates has been confirmed by NMR and X-ray crystallography.
  • Multi-step methods allow for more diverse functional group manipulation but are more time-consuming and less efficient.
  • Optimization studies show Cs2CO3 is superior to other bases like K2CO3, NaH, or t-BuOK, which either give low yields or non-cyclized products.
  • Solvent choice is critical, with DMF providing the best balance of solubility and reaction rate.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of substituted benzoxazines .

Scientific Research Applications

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

2-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile (191B)

  • Structure: Ethoxy group at position 2; cyano at position 4.
  • Synthesis : Isolated in 89% yield via biocatalytic oxidation, characterized by distinct $^1$H NMR signals (e.g., δ 1.05–1.29 ppm for ethoxy protons) .

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile (CAS 134997-74-3)

  • Structure : Oxo group at position 3 introduces full saturation of the oxazine ring.
  • Impact : The ketone group increases polarity and hydrogen-bonding capacity, altering reactivity in nucleophilic additions .

Heteroatom-Modified Analogues

4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbonitrile (CAS 1400566-19-9)

  • Structure : Sulfur replaces oxygen in the thiazine ring; 3,4-dimethoxyphenethyl chain at position 3.
  • Properties : The thiazine core reduces electron density, affecting π-π stacking interactions. The phenethyl group may enhance binding to aromatic receptors .

3,4-Dihydro-2H-Pyrido[3,2-b]-1,4-oxazine-6-carbonitrile (CAS 928118-39-2)

  • Structure : Pyridine ring fused with oxazine, introducing a nitrogen atom.

Pharmacologically Active Derivatives

TTZ-1 and TTZ-2

  • Structure : 2,8-Disubstituted 3,4-dihydro-2H-benzo[b][1,4]oxazine core with a TTZ head group (carboxylic acid bioisostere).
  • Application : Demonstrated efficacy as protein S-acylation inhibitors. The TTZ group mimics carboxylates while resisting metabolic degradation .

Comparative Data Table

Compound Name Substituents/Modifications Heteroatoms Molecular Weight Yield (%) Key Applications
This compound Cyano at 7-position O 160.17 77 Pharmaceutical intermediates
2-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile Ethoxy at 2, cyano at 6 O 205.2 89 Biocatalytic synthesis
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile Oxo at 3, cyano at 6 O 175.15 N/A Reactive intermediates
4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbonitrile Thiazine core, phenethyl chain S 384.44 N/A Receptor-targeted agents
TTZ-1 TTZ head group at 2-position O ~300 (estimated) N/A Enzyme inhibition

Functional Implications of Structural Variations

  • Cyano Position: Moving the cyano group from position 7 to 6 (as in 191B) alters electronic distribution, impacting dipole moments and crystal packing .
  • Ring Modifications : Thiazine derivatives exhibit reduced solubility in polar solvents compared to oxazines, critical for formulation design .

Biological Activity

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its receptor interactions, synthesis, and pharmacological implications.

  • IUPAC Name : this compound
  • CAS Number : 566158-19-8
  • Molecular Formula : C₉H₈N₂O
  • Molecular Weight : 164.17 g/mol

1. Receptor Interaction

A significant area of research has focused on the compound's interaction with the serotonin receptor system. Specifically, derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine have been synthesized and tested as antagonists for the 5-HT6 receptor. These compounds demonstrated subnanomolar affinities for the receptor and showed promising brain penetration in animal models.

CompoundAffinity (nM)Brain PenetrationReference
Compound A<1High
Compound B<10Moderate

2. Anticancer Activity

Research has indicated that certain derivatives of this compound exhibit anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study : A study conducted on gastric cancer cells revealed that treatment with a derivative of 3,4-dihydro-2H-benzo[b][1,4]oxazine resulted in significant cytotoxicity compared to normal gastric epithelial cells.

Cell LineIC50 (µM)Observations
A549 (Lung)5Induced apoptosis
MCF-7 (Breast)8Cell cycle arrest at G1 phase
GES-1 (Normal)>20Minimal effect observed

3. Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy. Studies suggest that it may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

4. Anti-inflammatory Properties

Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives typically involves multi-step reactions starting from simple aromatic compounds. Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds.

Synthesis Example :
A typical synthesis route involves:

  • Formation of the oxazine ring through cyclization reactions.
  • Introduction of functional groups to enhance receptor binding and selectivity.

Q & A

Q. What are the recommended methods for synthesizing 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile?

Methodological Answer: The synthesis typically involves cyclization reactions using precursors such as substituted benzoxazines and nitrile-containing reagents. For example, a modified Ullmann coupling or nucleophilic aromatic substitution can introduce the carbonitrile group at the 7-position. Reaction conditions (e.g., temperature, solvent, catalyst) must be optimized to avoid side products like over-oxidized intermediates. Key steps include:

  • Purification via column chromatography using ethyl acetate/hexane gradients.
  • Monitoring reaction progress with TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).
  • Characterization by 1^1H/1313C NMR and FT-IR to confirm the oxazine ring and nitrile functionality .

Q. How should researchers safely handle this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Protocols: In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR (DMSO-d6): Peaks at δ 2.8–3.2 ppm (oxazine ring protons) and δ 7.1–7.5 ppm (aromatic protons). 13^13C NMR confirms the nitrile carbon at ~115–120 ppm .
  • Mass Spectrometry (MS): ESI-MS (positive mode) shows [M+H]+ at m/z 189.1 (calculated for C10_{10}H9_9N2_2O).
  • Elemental Analysis: Verify %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved during characterization?

Methodological Answer:

  • Hypothesis Testing: Suspect impurities (e.g., unreacted starting materials) if peaks align with known byproducts. Compare with literature data for similar benzoxazine derivatives .
  • Advanced Techniques: Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, a peak at δ 4.2 ppm may arise from residual solvent (DMSO) or ring-opening byproducts.
  • Computational Validation: Perform DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and identify discrepancies .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

Methodological Answer:

  • Design of Experiments (DoE): Vary parameters (temperature, catalyst loading, reaction time) using a factorial design. For example, increasing catalyst (CuI) to 10 mol% improves yield from 65% to 82% .
  • In Situ Monitoring: Use ReactIR to track nitrile group formation and halt reactions at ~90% conversion.
  • Crystallization Optimization: Recrystallize from ethanol/water (7:3) to remove polar impurities .

Q. How can researchers design biological activity assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., benzoxazine derivatives with reported anti-inflammatory activity) .
  • Assay Protocol:
    • In Vitro Testing: Use HEK293 cells transfected with target receptors. Measure IC50 via fluorescence-based assays (e.g., cAMP detection).
    • Controls: Include positive (e.g., staurosporine) and vehicle (DMSO) controls.
    • Data Analysis: Fit dose-response curves using GraphPad Prism to calculate potency and efficacy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile

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